Acepromazine maleate

Catalog No.
S516913
CAS No.
3598-37-6
M.F
C23H26N2O5S
M. Wt
442.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acepromazine maleate

CAS Number

3598-37-6

Product Name

Acepromazine maleate

IUPAC Name

but-2-enedioic acid;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone

Molecular Formula

C23H26N2O5S

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C19H22N2OS.C4H4O4/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;5-3(6)1-2-4(7)8/h4-5,7-10,13H,6,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)

InChI Key

FQRHOOHLUYHMGG-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O

Solubility

9.80e-03 g/L

Synonyms

1-[10-[3-(Dimethylamino)propyl]-10H-phenothiazin-2-yl]ethanone (2Z)-2-Butenedioate; 10-[3-(Dimethylamino)propyl]phenothiazin-2-yl Methyl Ketone Maleate; Acepran; Acepromazine Monomaleate; Acetylpromazine Maleate; Anatran; Atravet; Calmivet; Calmo Neosan; NSC 264522; Notensil; Notenzil; Plegicil; Sedalin; Soprontin;

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=C\C(=O)O)\C(=O)O

Pre-anesthetic Agent and Sedative

One of the most prevalent research applications of Acepromazine maleate is as a pre-anesthetic agent and sedative in animal studies. Its calming effect helps reduce anxiety and stress in animals undergoing various procedures, facilitating smoother handling and minimizing the required dosage of general anesthetics. This is crucial for ensuring animal welfare during research procedures and minimizing potential complications.

Analgesic Properties

Research has explored the potential analgesic (pain-relieving) properties of Acepromazine maleate, particularly in combination with other medications like oxymorphone. Studies have shown that Acepromazine maleate, alone or in combination, can elevate pain thresholds in dogs, suggesting potential analgesic effects []. However, further research is needed to fully understand its analgesic properties and their potential applications in animal research.

Facilitating Animal Handling and Procedures

Acepromazine maleate's tranquilizing effect proves valuable in research involving animal handling and procedures. It helps to calm and restrain animals, making them less apprehensive and cooperative during various examinations, sample collection, and other non-invasive procedures. This not only improves animal welfare but also ensures the accuracy and safety of research data collection.

Studying Animal Behavior

The calming effect of Acepromazine maleate can be utilized in research studies aimed at understanding animal behavior. By reducing anxiety and aggression, researchers can observe natural behaviors in a less stressful environment, potentially leading to more accurate and reliable data on animal interaction and social dynamics [].

Acepromazine maleate is a phenothiazine derivative primarily used in veterinary medicine as a sedative and pre-anesthetic agent for dogs, cats, and horses. Its chemical structure is characterized by a complex arrangement that includes a phenothiazine core, which contributes to its pharmacological properties. The compound is known for its ability to depress the central nervous system, resulting in sedation and muscle relaxation without analgesic effects. Acepromazine maleate is administered through various routes, including intravenous, intramuscular, subcutaneous, and oral forms .

The exact mechanism of action of acepromazine is not fully understood, but it is believed to involve multiple pathways []. It likely interacts with dopamine and other neurotransmitters in the central nervous system, leading to sedation and anti-anxiety effects.

  • Toxicity: Acepromazine can cause side effects in animals, including drowsiness, vomiting, and low blood pressure []. At high doses, it can cause seizures or coma [].
  • Flammability: Not flammable []
  • Reactivity: No significant reactivity hazards reported []

Acepromazine maleate undergoes metabolic transformations in the liver, where it is oxidized to form its primary metabolite, hydroxyethylpromazine sulfoxide. This metabolic process is crucial for the drug's elimination from the body, primarily through urine . The compound acts as a dopamine receptor antagonist, particularly at the D2 receptor sites, which mediates its sedative effects. Additionally, acepromazine exhibits antagonistic activity against various other receptors, including alpha-1 adrenergic and histamine H1 receptors .

The primary biological activity of acepromazine maleate is its sedative effect mediated through dopamine receptor antagonism in the central nervous system. This action results in reduced spontaneous activity and muscle relaxation . The drug also possesses antiemetic properties due to its influence on the chemoreceptor trigger zone in the medulla oblongata. Furthermore, acepromazine exhibits anticholinergic and antihistaminic effects, contributing to its diverse therapeutic applications .

Acepromazine maleate can be synthesized through several chemical pathways involving phenothiazine derivatives. The synthesis typically begins with the reaction of 10-(3-dimethylaminopropyl)phenothiazine with appropriate acylating agents to introduce the maleate moiety. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. Specific methods may vary based on desired formulations (e.g., oral solutions or injectable forms) .

Acepromazine maleate is widely used in veterinary practices for:

  • Sedation: It provides effective tranquilization for various procedures.
  • Pre-anesthetic: Administered before surgical interventions to reduce anxiety.
  • Chemical restraint: Used for managing aggressive or uncooperative animals.
  • Antiemetic: Helps prevent vomiting during anesthesia or travel .

Despite its efficacy, acepromazine should be used cautiously due to potential cardiovascular side effects and breed sensitivities.

Acepromazine maleate interacts with several medications, necessitating caution during concurrent use. Notable interactions include:

  • Central Nervous System Depressants: Enhanced sedative effects when combined with other CNS depressants.
  • Dopamine Agonists: Antagonistic effects may reduce the efficacy of dopaminergic medications.
  • Antihypertensives: Increased risk of hypotension when used with blood pressure-lowering agents .

Monitoring is essential when administering acepromazine alongside these drugs to mitigate adverse effects.

Acepromazine maleate shares similarities with several other compounds in the phenothiazine class and beyond. Below are some comparable compounds along with their unique characteristics:

Compound NameUnique Characteristics
ChlorpromazinePrimarily used as an antipsychotic; more pronounced sedation effects.
PromethazineExhibits stronger antihistaminic properties; used for allergies and motion sickness.
ProchlorperazinePrimarily indicated for severe nausea and vomiting; has antipsychotic properties as well.
ThioridazineUsed as an antipsychotic; associated with more severe side effects on cardiac function.

While all these compounds share a common core structure that provides sedative effects, acepromazine's unique profile as a veterinary sedative distinguishes it from others primarily used in human medicine .

Purity

> 95%

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

4.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

442.15624311 g/mol

Monoisotopic Mass

442.15624311 g/mol

Heavy Atom Count

31

Appearance

Yellow Solid

Melting Point

< 25 °C

UNII

54EJ303F0R

Related CAS

3598-37-6 (maleate)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.12%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Acepromazine was first used in humans in the 1950s as an antipsychotic agent. It is now rarely used in humans. Acepromazine is frequently used in animals as a sedative and antiemetic. Its principal value is in quietening and calming anxious animals.

Pharmacology

Acepromazine Maleate is the maleate salt of acepromazine, a phenothiazine derivative with depressant effect on the central nervous system. Acepromazine acts as a dopamine receptor antagonist in the CNS, thereby causing sedation, muscular relaxation and a reduction in spontaneous activity. Its fast-acting neuroleptic effect with low toxicity is of particular value in veterinary medicine.

MeSH Pharmacological Classification

Antipsychotic Agents

Mechanism of Action

Acepromazine acts as an antagonist (blocking agent) on different postsysnaptic receptors -on dopaminergic-receptors (subtypes D1, D2, D3 and D4 - different antipsychotic properties on productive and unproductive symptoms), on serotonergic-receptors (5-HT1 and 5-HT2, with anxiolytic, antidepressive and antiaggressive properties as well as an attenuation of extrapypramidal side-effects, but also leading to weight gain, fall in blood pressure, sedation and ejaculation difficulties), on histaminergic-receptors (H1-receptors, sedation, antiemesis, vertigo, fall in blood pressure and weight gain), alpha1/alpha2-receptors (antisympathomimetic properties, lowering of blood pressure, reflex tachycardia, vertigo, sedation, hypersalivation and incontinence as well as sexual dysfunction, but may also attenuate pseudoparkinsonism - controversial) and finally on muscarinic (cholinergic) M1/M2-receptors (causing anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ECG-changes and loss of memory, but the anticholinergic action may attenuate extrapyramidal side-effects).

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Irritant

Other CAS

3598-37-6

Wikipedia

Acepromazine
Vidarabine

Biological Half Life

3 hours in horses.

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

Modify: 2023-08-15

Explore Compound Types